molecular formula C9H20N2O B1526769 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1250984-97-4

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol

Cat. No.: B1526769
CAS No.: 1250984-97-4
M. Wt: 172.27 g/mol
InChI Key: XTVJEOGYMNLFJB-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol (CAS: 1250984-97-4) is a pyrrolidine-based tertiary alcohol with an aminomethyl substituent on the pyrrolidine ring. Its molecular formula is C9H19N2O, and it has a molecular weight of 172.27 g/mol . The compound is structurally characterized by a 2-methylpropan-2-ol group linked to a pyrrolidine ring via a nitrogen atom, with an additional aminomethyl group at the 3-position of the pyrrolidine. This configuration imparts both hydrophilic (alcohol and amine groups) and hydrophobic (methyl and pyrrolidine ring) properties, making it a versatile scaffold in medicinal chemistry and drug design. Notably, commercial availability of this compound has been discontinued, limiting its current research applications .

Properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJEOGYMNLFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol, also known by its CAS number 1250984-97-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C9_9H20_{20}N2_2O, with a molecular weight of 172.27 g/mol. The structure features a pyrrolidine ring substituted with an aminomethyl group and a secondary alcohol.

PropertyValue
CAS Number1250984-97-4
Molecular FormulaC9_9H20_{20}N2_2O
Molecular Weight172.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antibacterial properties. It has been studied as part of a series of derivatives aimed at enhancing the efficacy against resistant bacterial strains.

Antibacterial Activity

In studies involving derivatives of quinolones, compounds similar to this compound have shown promising antibacterial activity against Gram-positive bacteria. For instance, specific derivatives demonstrated at least four times greater potency than established antibiotics like ciprofloxacin and moxifloxacin .

Study on Antibacterial Efficacy

A notable study synthesized a range of compounds featuring the pyrrolidinyl substituent at the C-7 position. Among these, certain derivatives exhibited significant activity against clinically isolated Gram-positive pathogens resistant to multiple antibiotics. The study highlighted the potential for these compounds to serve as effective treatments in nosocomial infections .

Pharmacokinetic Profiles

Preliminary toxicological assessments and pharmacokinetic studies indicated favorable profiles for some derivatives, suggesting that modifications in the molecular structure could lead to enhanced therapeutic efficacy while minimizing toxicity .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis may play a critical role in its antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with its structural analogs:

Stereoisomers and Enantiomers

  • 1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol (CAS: 1567866-78-7): Molecular formula: C8H18N2O Molecular weight: 158.24 g/mol Key difference: Lacks the aminomethyl group at the pyrrolidine 3-position, instead featuring a primary amine at the 3R stereocenter. This reduces steric bulk and alters hydrogen-bonding capacity compared to the parent compound .
  • 1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol (CAS: N/A): Molecular formula: C8H18N2O Molecular weight: 158.24 g/mol Key difference: The 3S enantiomer exhibits distinct stereochemical properties that may influence receptor binding or metabolic stability in biological systems .

Positional Isomers

  • 3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol (CAS: 62012-11-7): Molecular formula: C8H18N2O Molecular weight: 158.25 g/mol Key difference: The aminomethyl group is located at the 2-position of the pyrrolidine ring, and the alcohol is on a propan-1-ol chain. This positional isomerism could affect solubility and interactions with biological targets .

Functional Group Variants

  • It is a kinase inhibitor targeting FGFR1-4, highlighting the therapeutic relevance of pyrrolidine derivatives in oncology .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol 1250984-97-4 C9H19N2O 172.27 3-aminomethyl-pyrrolidine, 2-methylpropan-2-ol
1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol 1567866-78-7 C8H18N2O 158.24 3R-amine on pyrrolidine, no aminomethyl group
1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol N/A C8H18N2O 158.24 3S-amine on pyrrolidine, enantiomeric configuration
3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol 62012-11-7 C8H18N2O 158.25 2-aminomethyl-pyrrolidine, propan-1-ol chain
Futibatinib N/A C22H22N6O3 418.45 Pyrrolidine core with alkynyl and pyrazolo groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
Reactant of Route 2
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol

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